KRAS inhibitor-12 is a small-molecule compound specifically designed to target the KRAS G12C mutation, which is a prevalent oncogenic driver found in various cancers, particularly non-small cell lung cancer. This compound functions as an allosteric inhibitor, effectively modifying the activity of KRAS G12C by reducing its affinity for guanosine triphosphate and inhibiting the nucleotide exchange catalyzed by son of sevenless (SOS) proteins. The chemical name for KRAS inhibitor-12 is 1-[4-[2-(4-chloro-2-hydroxy-5-iodoanilino)acetyl]piperazin-1-yl]prop-2-en-1-one, and it has a molecular formula of C15H17ClIN3O3. The compound exhibits promising anti-cancer activity, particularly in cell lines harboring the KRAS G12C mutation, by inducing apoptosis and reducing cell viability in these contexts .
KRAS inhibitor-12 was developed as part of ongoing research efforts to create targeted therapies for cancers driven by specific genetic mutations. It belongs to a class of compounds known as allosteric inhibitors, which bind to sites other than the active site of the target protein, leading to conformational changes that inhibit its function. This compound is classified under small-molecule inhibitors and is specifically aimed at the KRAS G12C mutation, which accounts for approximately 13% of non-small cell lung cancer cases .
The synthesis of KRAS inhibitor-12 involves several key steps that utilize structure-based drug design principles. The synthetic route typically includes:
The synthesis process has been documented in various studies, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .
The molecular structure of KRAS inhibitor-12 features a complex arrangement that includes:
The three-dimensional conformation allows for effective binding to the KRAS protein, particularly at the GTP-binding site. Structural studies have indicated that modifications at specific positions enhance selectivity towards mutant forms of KRAS while minimizing interactions with wild-type variants .
KRAS inhibitor-12 primarily engages in covalent interactions with the cysteine residue at position 12 of the KRAS protein. The key chemical reactions involved include:
These reactions are crucial for its mechanism of action and efficacy against KRAS G12C-driven tumors .
The mechanism by which KRAS inhibitor-12 exerts its effects involves several steps:
Data from preclinical studies indicate significant reductions in cell viability and induction of apoptosis in various cancer cell lines harboring this mutation .
The physical properties of KRAS inhibitor-12 are characterized as follows:
Chemically, it exhibits properties typical of small-molecule inhibitors, including stability under physiological conditions and specific reactivity towards thiol groups .
KRAS inhibitor-12 has significant potential applications in cancer therapy, particularly for patients with tumors harboring the KRAS G12C mutation. Its ability to selectively inhibit mutant KRAS provides a targeted therapeutic avenue that could improve outcomes for patients with non-small cell lung cancer and potentially other malignancies associated with this mutation. Ongoing clinical trials are exploring its efficacy and safety profile in combination with other treatments .
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6